molecular formula C28H19Br2NO2 B15042281 (3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-1-(4-bromo-2-methylphenyl)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B15042281
M. Wt: 561.3 g/mol
InChI Key: KJBIPWFTASRWQV-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes bromine, methyl, phenyl, and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include bromine, methyl iodide, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE
  • (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of (3E)-1-(4-BROMO-2-METHYLPHENYL)-3-{[5-(4-BROMOPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H19Br2NO2

Molecular Weight

561.3 g/mol

IUPAC Name

(3E)-1-(4-bromo-2-methylphenyl)-3-[[5-(4-bromophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H19Br2NO2/c1-18-15-23(30)11-13-25(18)31-26(19-5-3-2-4-6-19)17-21(28(31)32)16-24-12-14-27(33-24)20-7-9-22(29)10-8-20/h2-17H,1H3/b21-16+

InChI Key

KJBIPWFTASRWQV-LTGZKZEYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)Br)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/C2=O)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)Br)C2=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.